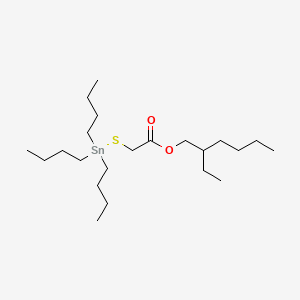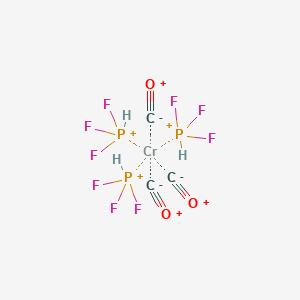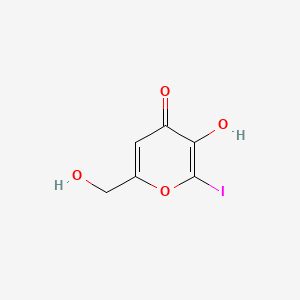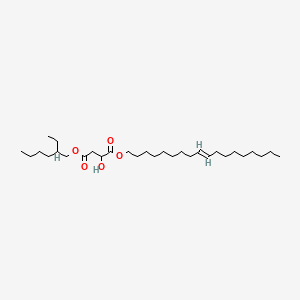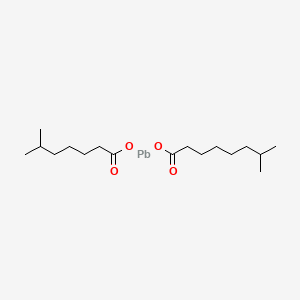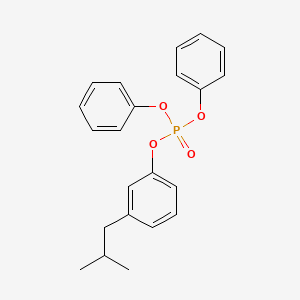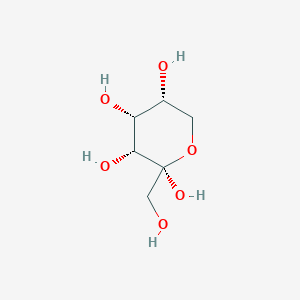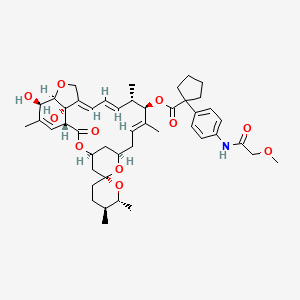
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide is a chemical compound with a unique structure that includes a hydroperoxide functional group attached to a dihydrofluoranthene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide typically involves the hydroperoxidation of 5,6-dihydrofluoranthene derivatives. The reaction conditions often require the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out under controlled temperature and pressure to ensure the selective formation of the hydroperoxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide can undergo various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal complexes, such as those containing iron or manganese.
Major Products Formed
Alcohols: Formed through reduction of the hydroperoxide group.
Ketones: Formed through oxidation of the hydroperoxide group.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide involves the interaction of the hydroperoxide group with various molecular targets. The hydroperoxide group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects, such as oxidative stress or signaling pathway modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydrofluoranthen-6a(4H)-ol: A related compound with a hydroxyl group instead of a hydroperoxide group.
Fluoranthene Derivatives: Compounds with similar polycyclic aromatic hydrocarbon structures.
Uniqueness
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide is unique due to the presence of the hydroperoxide functional group, which imparts distinct reactivity and potential applications compared to its analogs. The hydroperoxide group allows for diverse chemical transformations and interactions, making this compound valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
93923-77-4 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
10b-hydroperoxy-2,3-dihydro-1H-fluoranthene |
InChI |
InChI=1S/C16H14O2/c17-18-16-10-4-6-11-5-3-8-13(15(11)16)12-7-1-2-9-14(12)16/h1-3,5,7-9,17H,4,6,10H2 |
InChI-Schlüssel |
IXCBSNLRMVSFJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4C3(C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



